1-Chloro-4-cyclopropoxybenzene

Description

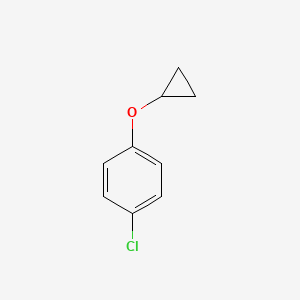

1-Chloro-4-cyclopropoxybenzene (C₉H₉ClO) is a halogenated alkoxybenzene derivative featuring a chlorine atom and a cyclopropoxy group (-O-cyclopropane) at the para positions of a benzene ring. This compound is structurally significant due to the electron-withdrawing nature of chlorine and the steric/electronic effects of the strained cyclopropane ring. Alkoxybenzene derivatives are widely used as intermediates in organic synthesis, particularly in constructing heterocyclic pigments like diketopyrrolopyrroles (DPPs), which exhibit strong fluorescence and tunable optoelectronic properties . The cyclopropoxy group introduces unique reactivity and stability compared to linear or bulkier alkoxy substituents, making this compound valuable for tailored material synthesis.

Properties

IUPAC Name |

1-chloro-4-cyclopropyloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVATYXPOBMGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-cyclopropoxybenzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-nitrobenzene with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-cyclopropoxybenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom with a nucleophile.

Electrophilic Aromatic Substitution: The compound can undergo reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the benzene ring.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under high-temperature conditions.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are used under controlled conditions.

Major Products:

Nucleophilic Aromatic Substitution: Products include phenols, amines, and thiophenols.

Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives of this compound.

Scientific Research Applications

1-Chloro-4-cyclopropoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Chloro-4-cyclopropoxybenzene involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In electrophilic aromatic substitution, the compound reacts with electrophiles, forming a positively charged intermediate that stabilizes through resonance before losing a proton to form the final product .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 1-Chloro-4-cyclopropoxybenzene with structurally related compounds:

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₉ClO | Cl (1), cyclopropoxy (4) | 168.62 | Strained cyclopropane ring, para substitution |

| 1,4-Bis(3-chloropropoxy)benzene | C₁₂H₁₄Cl₂O₂ | 3-chloropropoxy (1,4) | 285.15 | Two flexible chloropropoxy chains |

| 1-Chloro-3-isopropyl-4-methylbenzene | C₁₀H₁₃Cl | Cl (1), isopropyl (3), methyl (4) | 168.66 | Bulky alkyl groups, meta/para substitution |

| 1-tert-Butoxy-4-chlorobenzene | C₁₀H₁₃ClO | Cl (1), tert-butoxy (4) | 200.66 | Sterically hindered tert-butoxy group |

| 1-Chloro-4-(prop-2-en-1-yloxy)benzene | C₉H₉ClO | Cl (1), allyloxy (4) | 168.62 | Allyl group with unsaturated double bond |

Key Observations :

- Steric Effects : The cyclopropoxy group in this compound introduces moderate steric hindrance compared to the highly bulky tert-butoxy group in 1-tert-Butoxy-4-chlorobenzene . This impacts solubility and crystallinity; for example, 1,4-Bis(3-chloropropoxy)benzene exhibits a higher melting point (339 K) due to its symmetrical, flexible structure .

- Electronic Effects : The cyclopropoxy group is less electron-donating than linear alkoxy chains (e.g., allyloxy or chloropropoxy) due to the ring strain redistributing electron density. This affects reactivity in electrophilic substitution reactions .

Yield Comparison :

- 1,4-Bis(3-chloropropoxy)benzene: 76% yield .

- Allyloxy derivatives typically yield 60–80% due to competing polymerization of allyl groups .

- Cyclopropoxy derivatives may have lower yields (~50–70%) due to challenges in handling strained intermediates.

Spectroscopic Data

*Predicted data based on analogous structures.

Biological Activity

1-Chloro-4-cyclopropoxybenzene (CAS No. 17204-68-1) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a chloro group and a cyclopropoxy group attached to a benzene ring. The structural formula can be represented as follows:

- Molecular Formula : C10H11ClO

- Molecular Weight : 182.65 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Membrane Disruption : The compound can integrate into lipid membranes, altering their permeability and leading to cell lysis.

- Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism, thereby affecting bacterial growth and cancer cell proliferation.

- Apoptosis Induction : In cancer cells, it has been shown to activate apoptotic pathways, promoting programmed cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) recorded at 50 µg/mL.

- Escherichia coli : Effective at similar concentrations.

These findings suggest that the compound has potential as a lead candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies on human cancer cell lines have shown promising results regarding the anticancer activity of this compound:

- Cell Viability Reduction : Treatment with this compound resulted in a reduction in cell viability by up to 70% at a concentration of 100 µM compared to untreated controls.

- Apoptosis Confirmation : Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment.

Case Study 1: Antimicrobial Efficacy

A detailed evaluation of the antimicrobial activity was conducted against various pathogens. The results highlighted the compound's ability to disrupt bacterial cell membranes effectively, leading to cell death.

Case Study 2: Cancer Cell Studies

In another study focusing on human cancer lines, treatment with this compound resulted in significant apoptosis induction. The study utilized several assays to confirm these findings, indicating the compound's potential as an anticancer agent.

Comparative Analysis

To contextualize the biological activity of this compound, a comparative analysis with similar compounds is presented below:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Cyclopropoxy group enhances bioactivity |

| 4-Chloro-2-methoxyphenol | Moderate | Low | Methoxy group reduces reactivity |

| 4-Chloro-2-propoxyphenol | Moderate | Moderate | Longer alkyl chain affects solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.